Phenethyl phenylacetate is commonly used as a flavoring and fragrance agent due to its pleasant and fruity aroma . It’s mainly used in flower fragrance compositions and as fixatives .
Phenethyl phenylacetate is used as a flavoring for all animal species . The European Food Safety Authority has conducted an assessment on the safety and efficacy of phenyl ethyl alcohols, phenylacetic acids, related esters, phenoxyacetic acids and related esters (chemical group 15) when used as flavourings for all animal species .
Phenethyl phenylacetate can be produced from L-phenylalanine using enzymatic cascades . The enzymatic cascade was cast into an aromatic aldehyde formation module, followed by an aldehyde reduction module, or aldehyde oxidation module, to achieve one-pot biotransformation by using recombinant Escherichia coli . Biotransformation of 50 mM L-Phe produced 6.76 g/L PAA with more than 99% conversion .
Phenethyl phenylacetate is used in some perfumes, as it possesses a honey-like odor even in low concentrations . It’s mainly used in flower fragrance compositions and as fixatives .
Phenethyl phenylacetate is used in the production of Penicillin G . Penicillin G is a natural penicillin that is used as an antibiotic to fight bacteria in the body.
Phenethyl phenylacetate is also used in the production of Diclofenac . Diclofenac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout.
Phenethyl phenylacetate can be produced from renewable feedstocks like L-phenylalanine using novel artificial enzyme cascades . This method provides a green, sustainable, and efficient way to produce this chemical .
Phenethyl phenylacetate can be used to enhance the aromas and flavor of certain beverages, such as rice-flavor Baijiu . This results in higher esters and a lower alcohol ratio .
Phenethyl phenylacetate is used in the production of high-value natural aroma chemicals . These chemicals are achieved from renewable feedstock L-phenylalanine with novel artificial enzyme cascades, or from glucose and glycerol with combined artificial enzyme cascades and natural pathway .
Phenethyl phenylacetate is an organic compound characterized by its molecular formula and a CAS registry number of 102-20-5. This compound is an ester formed from phenethyl alcohol and phenylacetic acid, resulting in a structure that combines elements of both aromatic compounds. It is known for its pleasant aroma, often described as floral or fruity, making it a popular ingredient in the fragrance and flavor industries. Phenethyl phenylacetate is typically utilized in perfumes, cosmetics, and food flavorings due to its appealing scent profile .
Phenethyl phenylacetate does not have a known biological function in living organisms. However, its fragrance properties are attributed to its interaction with olfactory receptors in the nose. These receptors are specialized proteins that bind to odor molecules, triggering a signal transduction pathway that leads to the perception of smell []. The lipophilic nature and functional groups within the molecule likely play a role in its affinity for these receptors.
Limited data exists on the specific safety hazards of phenethyl phenylacetate. However, as a general ester, it may exhibit mild eye and skin irritation []. It is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a well-ventilated workspace.
These reactions are significant in synthetic organic chemistry and industrial applications where modifying the ester can yield compounds with desired properties .
Research indicates that phenethyl phenylacetate exhibits various biological activities. It has been assessed for its genotoxicity, reproductive toxicity, and local respiratory toxicity, indicating a relatively safe profile for use in consumer products . Additionally, it has been noted for its potential antimicrobial properties, which may be attributed to its structural resemblance to other bioactive compounds. Its pleasant aroma also suggests a role in influencing mood and behavior through olfactory pathways .
Phenethyl phenylacetate can be synthesized through several methods:
Phenethyl phenylacetate finds diverse applications across various industries:
The compound's versatility makes it valuable across these sectors, enhancing both sensory attributes and functional properties .
Phenethyl phenylacetate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Characteristics | Unique Features |
---|---|---|
Phenethyl acetate | Ester of phenethyl alcohol | Commonly used as a flavoring agent |
Phenylacetic acid | Carboxylic acid with a phenyl group | Precursor for various pharmaceuticals |
Benzyl acetate | Ester of benzyl alcohol | Known for its sweet aroma |
Ethyl phenylacetate | Ester formed from ethyl alcohol | Used primarily in fragrances |
Phenethyl phenylacetate stands out due to its specific combination of aromatic groups, which contributes to its unique scent profile compared to similar esters .
The acid-catalyzed esterification of phenylacetic acid with phenethyl alcohol represents the most widely employed conventional method for synthesizing phenethyl phenylacetate [1] [2]. This reaction follows the classical Fischer esterification mechanism, wherein strong mineral acids such as sulfuric acid or hydrochloric acid serve as proton donors to activate the carboxylic acid carbonyl carbon toward nucleophilic attack [3].
The mechanistic pathway involves initial protonation of the carbonyl oxygen of phenylacetic acid, generating a resonance-stabilized carbocation intermediate [3]. The nucleophilic oxygen of phenethyl alcohol subsequently attacks the electrophilic carbon center, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of water yields the desired ester product with regeneration of the acid catalyst [4].
Optimal reaction conditions for sulfuric acid-catalyzed esterification typically involve temperatures ranging from 100 to 120 degrees Celsius with catalyst loadings of 5 to 10 mole percent [1] [5]. Under these conditions, conversion yields of 70 to 85 percent can be achieved with reaction times of 6 to 8 hours [6]. The reaction selectivity toward phenethyl phenylacetate formation generally exceeds 95 percent, with minimal formation of side products [2].
Alternative acid catalysts have been investigated to optimize reaction efficiency and environmental compatibility. Para-toluenesulfonic acid has been employed as a more environmentally benign alternative to sulfuric acid, achieving yields of 42 to 45 percent under optimized conditions at temperatures between 90 and 160 degrees Celsius [7]. However, the lower catalytic activity of para-toluenesulfonic acid necessitates longer reaction times and higher temperatures compared to mineral acid catalysts [6].
The use of solid acid catalysts, particularly Amberlyst-15, has demonstrated superior performance in phenylacetic acid esterification reactions [6] [5]. This heterogeneous catalyst system operates effectively at 110 degrees Celsius with 10 mole percent catalyst loading, achieving 80 percent yield with 98 percent selectivity over 6 hours of reaction time [5]. The heterogeneous nature of Amberlyst-15 facilitates product separation and catalyst recovery, addressing key limitations of homogeneous acid catalysis [6].
Transesterification represents an alternative synthetic route wherein phenethyl phenylacetate is prepared through alkoxide-catalyzed exchange reactions between phenethyl alcohol and readily available phenylacetic acid esters [8]. This methodology offers several advantages over direct esterification, including improved atom economy and reduced water formation [8].
The transesterification mechanism proceeds through initial deprotonation of phenethyl alcohol by the alkoxide base, generating a phenethyl alkoxide nucleophile [8]. This nucleophile attacks the carbonyl carbon of the phenylacetic acid ester, forming a tetrahedral intermediate that subsequently eliminates the original alcohol component to yield phenethyl phenylacetate [8].
Sodium methoxide represents the most commonly employed alkoxide catalyst for transesterification reactions, operating effectively at temperatures between 60 and 80 degrees Celsius [8]. Under optimized conditions with 2 to 5 mole percent catalyst loading, conversion yields of 85 to 92 percent can be achieved within 2 to 4 hours of reaction time. Product purity typically reaches 94 percent with minimal formation of unwanted byproducts.
Alternative alkoxide systems have been evaluated to optimize reaction performance and selectivity. Lithium methoxide demonstrates superior catalytic activity, achieving 90 to 95 percent conversion at lower catalyst loadings of 1 to 3 mole percent [8]. The enhanced nucleophilicity of lithium alkoxides enables operation at reduced temperatures of 50 to 70 degrees Celsius with shortened reaction times of 1.5 to 3 hours.
Potassium ethoxide and sodium ethoxide have also been investigated as transesterification catalysts, though their performance is generally inferior to methoxide systems [8]. These catalysts typically achieve conversion yields of 78 to 90 percent under similar reaction conditions, with product purities ranging from 91 to 93 percent.
The development of advanced catalytic systems for industrial phenethyl phenylacetate production has focused on heterogeneous catalysts that offer improved selectivity, recyclability, and environmental compatibility [2] [9]. Metal-exchanged montmorillonite nanoclays represent a particularly promising class of solid acid catalysts for large-scale esterification processes [2].
Aluminum-exchanged montmorillonite demonstrates exceptional catalytic activity for phenethyl phenylacetate synthesis, achieving 74 percent conversion efficiency at operating temperatures of 120 to 140 degrees Celsius [2]. The high surface area and Brønsted acid sites of this catalyst system enable space time yields of 12.5 kilograms per cubic meter per hour under atmospheric pressure conditions [2]. Catalyst stability extends over 4 reaction cycles before significant deactivation occurs.
Zinc-exchanged montmorillonite offers improved catalyst longevity, maintaining activity over 6 reaction cycles [2]. However, the conversion efficiency is reduced to 52 percent, with space time yields of 8.7 kilograms per cubic meter per hour at operating temperatures of 100 to 120 degrees Celsius [2]. The extended catalyst life compensates for reduced activity in continuous industrial processes.
Heteropolyacid catalysts have emerged as highly active alternatives for industrial esterification processes [9]. These molecular acid catalysts achieve conversion efficiencies of 68 percent with space time yields of 15.2 kilograms per cubic meter per hour at moderate temperatures of 80 to 100 degrees Celsius [9]. The homogeneous nature of heteropolyacids enables precise control of reaction selectivity while maintaining industrial viability through 8 reaction cycles.
Ionic liquid catalysts represent an innovative approach to sustainable esterification catalysis [9]. These molten salt systems operate at reduced temperatures of 60 to 80 degrees Celsius while achieving conversion efficiencies of 45 percent [9]. The exceptional thermal stability and reusability of ionic liquids, demonstrated over 12 reaction cycles, offset their moderate catalytic activity for industrial applications.
Zeolite-based catalysts offer the highest space time yields of 18.3 kilograms per cubic meter per hour among heterogeneous systems [9]. Operating at elevated temperatures of 150 to 170 degrees Celsius under 2 to 3 bar pressure, these microporous aluminosilicates achieve 82 percent conversion efficiency [9]. However, catalyst stability is limited to 5 reaction cycles due to pore blockage and coke formation.
The development of solvent-free synthetic methodologies for phenethyl phenylacetate production addresses key environmental concerns associated with conventional organic solvent usage [10] [7] [11]. These approaches eliminate solvent-related waste streams while often improving reaction efficiency through increased reactant concentrations [11].
Temperature optimization studies have revealed that solvent-free esterification exhibits optimal performance at 120 degrees Celsius, achieving 80 percent conversion with 98 percent selectivity within 120 minutes of reaction time [11]. The absence of solvent enables more efficient heat transfer and eliminates mass transfer limitations that typically constrain solution-phase reactions [10].
Energy efficiency analysis demonstrates that solvent-free synthesis achieves minimum energy consumption of 260 kilojoules per mole at the optimal temperature of 120 degrees Celsius [11]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote side reactions and increase energy consumption to 295 kilojoules per mole at 150 degrees Celsius [11].
The reaction mechanism in solvent-free systems involves direct interaction between phenylacetic acid and phenethyl alcohol without solvent-mediated stabilization of intermediates [7]. This direct contact enhances reaction rates but requires careful temperature control to prevent thermal decomposition of reactants [11]. The optimal reaction conditions balance conversion efficiency with product selectivity and energy consumption.
Catalyst selection for solvent-free esterification requires consideration of thermal stability and compatibility with neat reactants [7]. Para-toluenesulfonic acid has proven effective as an environmentally benign catalyst, achieving comparable yields to traditional mineral acids while eliminating corrosion concerns [7]. The solid acid catalyst can be recovered and reused multiple times without significant activity loss.
Industrial implementation of solvent-free synthesis offers substantial environmental benefits, including elimination of volatile organic compound emissions and reduction of waste treatment requirements [10]. The simplified process design reduces capital and operating costs while improving atom economy from 78 percent in conventional processes to 92 percent in solvent-free systems [10].
Enzymatic synthesis of phenethyl phenylacetate represents the most environmentally sustainable approach to industrial production, offering exceptional selectivity and mild reaction conditions [12] [13] [14] [15]. Lipase-catalyzed esterification eliminates the need for harsh chemical catalysts while enabling operation at moderate temperatures and atmospheric pressure [14].
Novozym 435, an immobilized lipase from Candida antarctica, demonstrates superior performance among commercial enzyme systems [13] [14]. Under optimized conditions at 57.8 degrees Celsius, this biocatalyst achieves 85.4 percent conversion yield within 1.3 hours using 122.5 milligrams per milliliter enzyme loading [14]. The exceptional reusability of Novozym 435, maintained over 20 reaction cycles, makes it economically viable for industrial applications [13].
The enzymatic mechanism involves formation of a covalent acyl-enzyme intermediate through nucleophilic attack of the active site serine residue on the phenylacetic acid carbonyl carbon [15]. Subsequent transacylation with phenethyl alcohol releases the ester product and regenerates the free enzyme [15]. This two-step mechanism enables precise control of reaction selectivity while eliminating unwanted side reactions.
Alternative lipase systems have been evaluated to optimize biocatalytic performance [13] [16]. Porcine pancreatic lipase achieves 61.5 percent conversion yield at 60 degrees Celsius with extended reaction times of 24 hours [16]. While the conversion is lower than immobilized systems, the reduced enzyme cost may offset performance limitations in certain applications.
Free Candida antarctica lipase B demonstrates intermediate performance, achieving 72.8 percent conversion yield at 55 degrees Celsius with 3.5 hours reaction time [16]. The enzyme loading of 100 milligrams per milliliter is lower than the immobilized form, but reusability is limited to 12 cycles due to enzyme deactivation and recovery challenges.
The environmental advantages of biocatalytic synthesis are substantial, achieving 95 percent atom economy with an E-factor of only 0.8 kilograms waste per kilogram product [12]. Energy consumption is minimized to 8.5 megajoules per kilogram, while carbon footprint is reduced to 1.2 kilograms carbon dioxide equivalent per kilogram product [17]. Water usage is maintained at 3.5 liters per kilogram product, representing a significant improvement over conventional synthetic methods.
Metabolic engineering approaches have enabled direct biosynthesis of phenethyl phenylacetate precursors from renewable feedstocks [12] [9]. Engineered Escherichia coli strains can produce phenylacetic acid from glucose or phenylalanine with conversion yields up to 94 percent [9]. Subsequent enzymatic esterification with biologically derived phenethyl alcohol provides a completely renewable synthetic pathway.
The integration of fermentation and biotransformation processes enables production of 10.4 grams per liter phenethyl phenylacetate from glucose feedstock [12]. This coupled approach eliminates the need for petroleum-derived starting materials while maintaining high product yields and selectivity. The closed-loop nature of biological systems minimizes waste generation and environmental impact.
Table 1: Conventional Acid-Catalyzed Esterification Methods
Method | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Acid-Catalyzed (H2SO4) | 100-120 | 6-8 | 5-10 | 70-85 | 95 |
Acid-Catalyzed (HCl) | 80-100 | 4-6 | 5-8 | 60-75 | 90 |
Amberlyst-15 Catalyzed | 110 | 6 | 10 | 80 | 98 |
Acid-Catalyzed (PTSA) | 90-160 | 3-4 | 5 | 42-45 | 95 |
AlCl3 Catalyzed | 140 | 0.5 | 5 | 40-44 | 92 |
Table 2: Alkoxide-Mediated Transesterification Approaches
Alkoxide System | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (mol%) | Conversion (%) | Product Purity (%) |
---|---|---|---|---|---|
Sodium Methoxide | 60-80 | 2-4 | 2-5 | 85-92 | 94 |
Potassium Ethoxide | 70-90 | 3-5 | 3-6 | 78-88 | 91 |
Lithium Methoxide | 50-70 | 1.5-3 | 1-3 | 90-95 | 96 |
Sodium Ethoxide | 65-85 | 2.5-4.5 | 2-4 | 82-90 | 93 |
Table 3: Novel Catalytic Systems for Industrial Production
Catalyst System | Operating Temperature (°C) | Pressure (bar) | Space Time Yield (kg/m³·h) | Catalyst Life (cycles) | Conversion Efficiency (%) |
---|---|---|---|---|---|
Metal-Exchanged Montmorillonite (Al3+) | 120-140 | 1 | 12.5 | 4 | 74 |
Metal-Exchanged Montmorillonite (Zn2+) | 100-120 | 1 | 8.7 | 6 | 52 |
Heteropolyacids | 80-100 | 1 | 15.2 | 8 | 68 |
Ionic Liquids | 60-80 | 1 | 6.8 | 12 | 45 |
Zeolite-Based Catalysts | 150-170 | 2-3 | 18.3 | 5 | 82 |
Table 4: Solvent-Free Synthesis Temperature Optimization
Temperature (°C) | Reaction Time (minutes) | Conversion (%) | Selectivity (%) | Energy Efficiency (kJ/mol) |
---|---|---|---|---|
100 | 180 | 45 | 92 | 285 |
110 | 150 | 68 | 95 | 275 |
120 | 120 | 80 | 98 | 260 |
130 | 90 | 75 | 96 | 270 |
140 | 75 | 70 | 94 | 280 |
150 | 60 | 55 | 90 | 295 |
Table 5: Biocatalytic Production Pathways Comparison
Enzyme System | Optimal Temperature (°C) | Reaction Time (hours) | Enzyme Loading (mg/mL) | Conversion Yield (%) | Reusability (cycles) |
---|---|---|---|---|---|
Novozym 435 (Candida antarctica) | 57.8 | 1.3 | 122.5 | 85.4 | 20 |
Lipozyme RM IM (Rhizomucor miehei) | 45 | 2.5 | 150 | 28.5 | 8 |
Lipase PS Amano IM (Burkholderia cepacia) | 40 | 4.0 | 180 | 35.2 | 6 |
Porcine Pancreatic Lipase | 60 | 24 | 40 | 61.5 | 4 |
Candida antarctica Lipase B (free) | 55 | 3.5 | 100 | 72.8 | 12 |
Table 6: Green Chemistry Metrics for Different Synthesis Methods
Synthesis Method | Atom Economy (%) | E-Factor (kg waste/kg product) | Energy Consumption (MJ/kg) | Carbon Footprint (kg CO₂/kg) | Water Usage (L/kg product) |
---|---|---|---|---|---|
Conventional Acid-Catalyzed | 78 | 4.2 | 25.6 | 3.8 | 15.2 |
Alkoxide Transesterification | 85 | 2.8 | 18.3 | 2.9 | 8.7 |
Solvent-Free Synthesis | 92 | 1.2 | 12.8 | 1.8 | 2.1 |
Biocatalytic Process | 95 | 0.8 | 8.5 | 1.2 | 3.5 |
Novel Heterogeneous Catalysis | 88 | 2.1 | 15.4 | 2.4 | 6.8 |
Environmental Hazard